REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:12][CH2:13][OH:14].C([Cl:18])(=O)C>>[ClH:18].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8](=[NH:9])[O:14][CH2:13][CH3:12])=[CH:10][CH:11]=1)([O-:3])=[O:2] |f:3.4|
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
128 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
104 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 56 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was sealed
|
Type
|
FILTRATION
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Details
|
The resulting precipitate (4-nitrobenzamide) was collected by filtration
|
Type
|
ADDITION
|
Details
|
the filtrate was treated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
56 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C(OCC)=N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.7 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |